molecular formula C39H28N4O6 B5204098 2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide

Cat. No.: B5204098
M. Wt: 648.7 g/mol
InChI Key: KKHVILBVVXLMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is known for its unique structure, which includes multiple nitro and benzoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide typically involves multi-step organic reactions. The process starts with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of amide bonds through reactions with benzoyl chloride and amines under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide is unique due to its complex structure, which includes multiple nitro and benzoyl groups.

Properties

IUPAC Name

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28N4O6/c44-37(33-15-7-9-17-35(33)42(46)47)40-31-23-19-29(20-24-31)39(27-11-3-1-4-12-27,28-13-5-2-6-14-28)30-21-25-32(26-22-30)41-38(45)34-16-8-10-18-36(34)43(48)49/h1-26H,(H,40,44)(H,41,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHVILBVVXLMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.